Benzene, 1,2-dimethoxy-3-(2-propenyl)-
CAS No.: 19754-21-3
Cat. No.: VC20742040
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19754-21-3 |
---|---|
Molecular Formula | C11H14O2 |
Molecular Weight | 178.23 g/mol |
IUPAC Name | 1,2-dimethoxy-3-prop-2-enylbenzene |
Standard InChI | InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
Standard InChI Key | YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)CC=C |
Canonical SMILES | COC1=CC=CC(=C1OC)CC=C |
Overview of Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Benzene, 1,2-dimethoxy-3-(2-propenyl)-, commonly known as methyl eugenol, is an organic compound with the molecular formula
and a molecular weight of approximately 178.23 g/mol. It is classified as an aromatic ether and is characterized by a benzene ring substituted with two methoxy groups and a propenyl group. This compound is noted for its pleasant clove-like aroma and is naturally present in the essential oils of various plants, including clove oil and basil oil .
Biological Activity
Methyl eugenol exhibits several biological activities:
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Antimicrobial Properties: It has demonstrated antimicrobial activity against various pathogens, making it useful in food preservation and as an antimicrobial agent.
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Insect Attractant: Methyl eugenol is recognized for its role as an attractant for certain insect species, particularly fruit flies, which has implications in pest management strategies .
Toxicological Profile
Research indicates that methyl eugenol has moderate acute oral toxicity based on studies conducted on rats, warranting hazard classification for human health assessments .
Synthesis Methods
Methyl eugenol can be synthesized through several methods, including:
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Alkylation of Eugenol: A common method involves the alkylation of eugenol with allyl bromide or similar reagents.
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Extraction from Natural Sources: It can also be extracted from natural essential oils where it occurs naturally.
Applications
Methyl eugenol finds applications across various fields:
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Flavoring Agent: Widely used in the food industry for its flavoring properties.
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Fragrance Component: Utilized in perfumes and cosmetics due to its aromatic characteristics.
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Pest Control: Employed as a lure in traps for specific insect pests.
Research Findings
Recent studies have focused on the interactions of methyl eugenol with biological systems:
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Metabolism Studies: Research has been conducted on the metabolism of methyl eugenol in different organisms, including fruit flies, to understand its ecological impact and potential uses in pest management .
Comparative Analysis with Similar Compounds
Here’s a comparison table of methyl eugenol with structurally similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Eugenol | C10H12O2 | Natural compound found in clove oil; strong antimicrobial properties. |
Isobutyl p-hydroxybenzoate | C11H14O3 | Used as a preservative; exhibits antibacterial properties. |
Anethole | C10H12O | Found in anise oil; used for flavoring and fragrance. |
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